molecular formula C12H12F4N2O2 B6288359 2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95% CAS No. 898237-62-2

2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95%

Cat. No. B6288359
CAS RN: 898237-62-2
M. Wt: 292.23 g/mol
InChI Key: PSKPLWOODLWNFK-UHFFFAOYSA-N
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Description

2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95% (2DETFB) is a highly fluorinated heterocyclic compound with a wide range of potential applications in chemical synthesis, pharmaceuticals, and biomedical research. It has been extensively studied for its unique properties and potential uses.

Scientific Research Applications

2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the interaction between fluorinated heterocycles and proteins. It has also been used to study the structure-activity relationship of fluorinated compounds in drug design. 2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95% has been studied as a potential ligand for metal ions, and its use in catalysis has been explored. In addition, its use in the synthesis of other fluorinated compounds has been studied.

Mechanism of Action

2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95% is believed to interact with proteins through a variety of mechanisms. It is thought to form hydrogen bonds with amino acid residues, as well as interact with the aromatic rings of tryptophan and tyrosine residues. It is also thought to form hydrophobic interactions with the hydrophobic pockets of proteins. In addition, it is believed to interact with the metal ions present in proteins, such as zinc, iron, and copper.
Biochemical and Physiological Effects
2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and allergic reactions. It has also been found to inhibit the activity of enzymes involved in DNA replication and transcription. In addition, it has been found to inhibit the activity of a variety of ion channels, which are involved in the regulation of cell membrane potential.

Advantages and Limitations for Lab Experiments

2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95% is a highly fluorinated compound and can be easily synthesized in the laboratory. It has a high yield and is stable in a variety of solvents. It is also non-toxic and has a low melting point. However, it is a highly reactive compound and is sensitive to light, heat, and air. In addition, it is not soluble in water and is not very stable in acidic conditions.

Future Directions

2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95% has a wide range of potential applications in chemical synthesis, pharmaceuticals, and biomedical research. Further research is needed to explore its potential use in drug design, as a ligand for metal ions, and in the synthesis of other fluorinated compounds. In addition, its potential effects on biochemical and physiological processes need to be further studied. Finally, its potential use in the development of new materials and catalysts should be explored.

Synthesis Methods

2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95% is synthesized from 4,5,6,7-tetrafluoro-1H-benzoimidazole (TFBI) and 2-diethoxymethyl chloride (DEMC). The reaction is carried out in a two-step process in which the TFBI is first reacted with the DEMC in the presence of a base such as sodium hydroxide to form 2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, 95%. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at temperatures ranging from 0°C to 50°C. The reaction is highly exothermic and the yield is typically high (95%).

properties

IUPAC Name

2-(diethoxymethyl)-4,5,6,7-tetrafluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4N2O2/c1-3-19-12(20-4-2)11-17-9-7(15)5(13)6(14)8(16)10(9)18-11/h12H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKPLWOODLWNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC2=C(N1)C(=C(C(=C2F)F)F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole

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